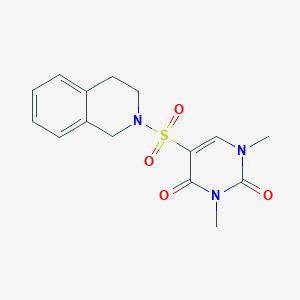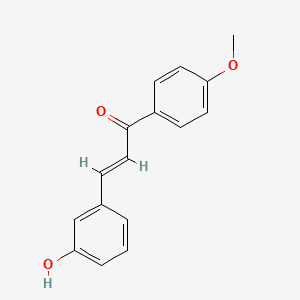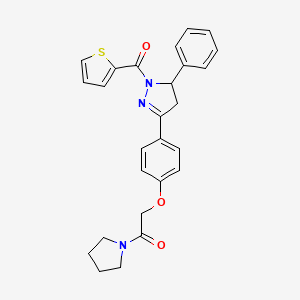
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that derivatives of the specified compound have been synthesized and evaluated for their antimicrobial activities. In a study by Faty, Rashed, and Youssef (2015), novel spiroisoquinoline and spiropyrido[4,3-d]-pyrimidine derivatives were synthesized and tested for antimicrobial efficacy. Some of these derivatives exhibited moderate activities against selected microbial species, showcasing the potential of such compounds in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Synthetic Methodologies
The compound and its derivatives have been utilized in the development of synthetic methodologies. Tsai et al. (2018) described the synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives through a Pictet–Spengler reaction, highlighting the compound's role in facilitating complex chemical synthesis and expanding the toolkit for constructing novel chemical entities (Tsai et al., 2018).
Antitumor and Antiviral Properties
Some derivatives of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione have shown promising antitumor and antiviral activities. Studies have explored their efficacy in inhibiting tumor growth and viral replication, suggesting potential therapeutic applications. For instance, Garcia Gancedo et al. (2005) investigated the antiviral action of a new drug derivative against herpes simplex type 2 (HSV-2) and adenovirus type 5 (Ad-5), demonstrating its potent antiviral capabilities (Garcia Gancedo et al., 2005).
Photophysical Properties and Sensing Applications
The compound's derivatives have been utilized in studies focused on photophysical properties and the development of novel sensors. Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor structures, exhibiting solid-state fluorescence and potential as colorimetric pH sensors. This research opens new avenues for developing materials with specific photophysical properties for sensing applications (Yan et al., 2017).
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-16-10-13(14(19)17(2)15(16)20)23(21,22)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFATPNBXSPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2372767.png)



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2372778.png)
![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)

![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)
